Piperazine hexahydrate

Descripción general

Descripción

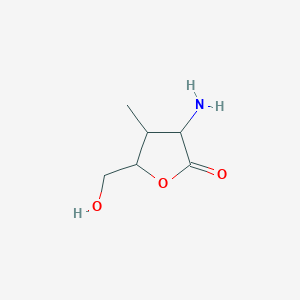

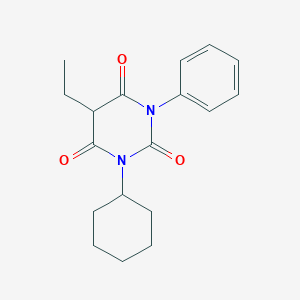

La piperazina hexahidratada es un compuesto orgánico que consiste en un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas en el anillo. Se utiliza comúnmente en la industria farmacéutica, particularmente como agente antihelmíntico para tratar infecciones parasitarias por gusanos como la ascaridiasis y la enterobiasis . La piperazina hexahidratada es conocida por su capacidad para paralizar parásitos, lo que facilita que el cuerpo huésped los expulse .

Mecanismo De Acción

La piperazina ejerce sus efectos antihelmínticos actuando como un agonista del receptor del ácido gamma-aminobutírico (GABA) . Se une de forma directa y selectiva a los receptores GABA de la membrana muscular, lo que provoca la hiperpolarización de las terminaciones nerviosas. Esto da como resultado una parálisis flácida del gusano, lo que permite que el cuerpo huésped expulse el parásito .

Compuestos similares:

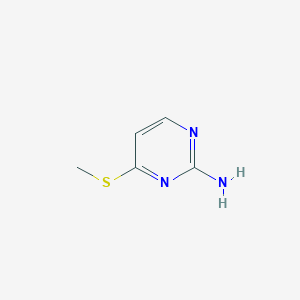

Piperidina: Similar a la piperazina pero contiene solo un átomo de nitrógeno en el anillo.

Morfolina: Contiene un átomo de oxígeno en el anillo además del átomo de nitrógeno.

Pirrolidina: Un anillo de cinco miembros que contiene un átomo de nitrógeno.

Singularidad de la piperazina hexahidratada: La piperazina hexahidratada es única debido a sus dos átomos de nitrógeno en un anillo de seis miembros, lo que le confiere una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Piperazine hexahydrate plays a significant role in biochemical reactions. It acts as a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by binding to GABA receptors, causing hyperpolarization of nerve endings, which results in the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with GABA receptors. Piperazine binds directly and selectively to these receptors, causing hyperpolarization of nerve endings . This leads to the paralysis of the worm, which is then expelled from the body .

Temporal Effects in Laboratory Settings

Upon entry into the systemic circulation, this compound is partly oxidized and partly eliminated as an unchanged compound . Over time, the effects of this compound may change due to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

About 25% of this compound is metabolized in the liver . Piperazine is nitrosated to form N-mononitrosopiperazine (MNPz) in gastric juice, which is then metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR) .

Transport and Distribution

Upon entry into the systemic circulation, this compound is partly oxidized and partly eliminated as an unchanged compound . This suggests that it is transported and distributed within cells and tissues through the systemic circulation.

Subcellular Localization

Given its mechanism of action, it is likely to interact with GABA receptors, which are typically located in the cell membrane .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La piperazina hexahidratada se puede sintetizar a través de varios métodos:

Ciclización de derivados de 1,2-diamina con sales de sulfonio: Este método implica la reacción de formación de anillo entre la N,N'-bisnosil diamina y el triflato de difenilvinilsulfonio en presencia de DBU, lo que lleva a piperazinas protegidas.

Reducción de pirazina: La piperazina también se puede sintetizar reduciendo la pirazina con sodio en etanol.

Métodos de producción industrial: La piperazina se forma como un subproducto en la amoniación de 1,2-dicloroetano o etanolamina . Está comúnmente disponible en la industria en forma de hexahidrato, que se funde a 44 °C y hierve a 125–130 °C .

Tipos de reacciones:

Oxidación: La piperazina puede sufrir reacciones de oxidación, a menudo dando como resultado la formación de N-óxidos de piperazina.

Reducción: La reducción de la piperazina puede llevar a la formación de varias piperazinas sustituidas.

Sustitución: La piperazina puede participar en reacciones de sustitución nucleofílica, donde uno de los átomos de hidrógeno en el nitrógeno es reemplazado por otro grupo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.

Sustitución: Los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución con piperazina.

Productos principales:

Oxidación: N-óxidos de piperazina.

Reducción: Piperazinas sustituidas.

Sustitución: N-alquilo o N-acil piperazinas.

Aplicaciones Científicas De Investigación

La piperazina hexahidratada tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Piperidine: Similar to piperazine but contains only one nitrogen atom in the ring.

Morpholine: Contains an oxygen atom in the ring in addition to the nitrogen atom.

Pyrrolidine: A five-membered ring containing one nitrogen atom.

Uniqueness of Piperazine Hexahydrate: this compound is unique due to its dual nitrogen atoms in a six-membered ring, which provides it with distinct chemical reactivity and biological activity compared to other similar compounds .

Propiedades

IUPAC Name |

piperazine;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.6H2O/c1-2-6-4-3-5-1;;;;;;/h5-6H,1-4H2;6*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRVZRUEXIEGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.O.O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-85-0 (Parent) | |

| Record name | Piperazine hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50161918 | |

| Record name | Piperazine hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-63-2 | |

| Record name | Piperazine hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, hydrate (1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERAZINE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3M07B8U64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of piperazine hexahydrate?

A1: The molecular formula of this compound is C4N2H10·6H2O. Its molecular weight is 206.27 g/mol. []

Q2: Are there any unique structural features of this compound crystals?

A2: Yes, this compound crystals are typically monoclinic, pseudo-tetragonal, and often heavily twinned. They melt at 44°C. Their structure is characterized by puckered layers of hydrogen-bonded water molecules arranged in a near-tetragonal symmetry, forming edge-sharing pentagons. [] This unique water framework makes them structurally similar to clathrate hydrates. []

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers utilize various spectroscopic techniques to analyze this compound. Raman spectroscopy is particularly useful for studying its vibrational characteristics, including the N–H stretch and the influence of polarons. [, ] Infrared (IR) spectroscopy helps identify functional groups and analyze molecular vibrations. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H NMR and 13C NMR, provides valuable information about the compound's structure and interactions. [, , ]

Q4: What is the significance of the in-phase ν1 mode observed in the Raman spectra of this compound?

A4: The in-phase ν1 mode observed in Raman spectra is linked to the hydrogen-bonded network within the crystal structure. Temperature-dependent changes in the bandwidth of this mode provide insights into the anharmonic coupling between this mode and low-wavenumber phonons. This behavior differs from that observed in ice Ih, highlighting the unique hydrogen bonding dynamics in this compound. []

Q5: What causes the splitting observed in the N-D stretch region of deuterated this compound's Raman spectrum?

A5: The splitting in the N-D stretch region is attributed to the presence of polarons. These polarons, arising from interactions between the N-D stretch and optical lattice modes, manifest as a new band red-shifted from the main N-D stretch. This phenomenon is more prominent at low temperatures. While a similar effect exists in non-deuterated this compound, it's less pronounced, leading to bandwidth broadening rather than distinct band separation. []

Q6: What is known about the stability of this compound under different conditions?

A6: While specific stability data might require further investigation, research indicates that this compound can undergo phase transitions and dehydration. For instance, heating compounds containing this compound under vacuum can eliminate water molecules, leading to dehydration and potential color changes. []

Q7: What are the implications of the eutectic point observed in the piperazine-H2O system for CO2 capture applications?

A7: The eutectic point, identified at 32.9°C for a 60 wt% piperazine solution, carries significant implications for CO2 capture processes employing piperazine. At this specific composition and temperature, complete solidification can occur. This phenomenon demands careful consideration during plant operation, especially during unintended shutdowns. If the system cools below the eutectic temperature, solidification might occur, potentially posing risks to equipment and process flow. []

Q8: How does the presence of CO2 influence the crystallization behavior of piperazine?

A8: Research has shown that the presence of CO2 loadings affects the crystallization of piperazine in aqueous solutions. Studies employing FBRM and PVM techniques have revealed that CO2 loadings can influence the metastable zone width, impacting the onset of crystallization. []

Q9: What are the main applications of this compound?

A9: this compound is primarily known for its anthelmintic properties and is used in both human and veterinary medicine to treat parasitic worm infections. [, , ] Beyond its medicinal applications, this compound is also employed in organic synthesis, particularly as a catalyst in Knoevenagel condensation reactions to produce α,β-unsaturated acids. [] Its ability to form coordination polymers makes it valuable in materials science. [, ]

Q10: How does this compound compare to other anthelmintics in terms of efficacy?

A10: The efficacy of this compound as an anthelmintic varies depending on the target parasite and the dosage used. While it has shown significant efficacy against Ascaridia galli in poultry, [] its effectiveness against other parasites like Heterakis gallinarum and Capillaria obsignata in turkeys appears to be lower compared to alternatives like levamisole and parbendazole. []

Q11: Can you explain the role of this compound as a catalyst in Knoevenagel condensation reactions?

A11: this compound acts as a catalyst in Knoevenagel condensation reactions, facilitating the formation of α,β-unsaturated acids from the reaction between aldehydes and malonic acid. This method is advantageous due to its mild reaction conditions, short reaction times, high yields (85%–95%), and the use of a low-cost, safe, and low-toxicity catalyst. []

Q12: How is this compound used in materials science?

A12: this compound acts as a building block for creating coordination polymers and metal-organic frameworks. For example, reacting this compound with transition metal salts and benzenetetracarboxylic acid yields coordination polymers with potential applications in gas adsorption and separation. []

Q13: Are there any specific considerations for using this compound in CO2 capture processes?

A13: Yes, the use of this compound in CO2 capture processes requires careful consideration of its phase behavior, particularly its propensity to crystallize under specific conditions. While its crystallization upon CO2 stripping might seem beneficial for CO2 capture, factors like energy penalty for solid dissolution, potential fouling of equipment, and the efficiency of solid-liquid separation need careful evaluation. []

Q14: Can this compound be used as a flame retardant?

A14: While not directly used as a flame retardant, this compound serves as a precursor in synthesizing phosphorus-nitrogen-containing flame retardants. For instance, reacting this compound with diethylenetriamine penta(methylene phosphonic acid) creates a flame-retardant material that can be incorporated into epoxy resins, enhancing their flame retardancy and mechanical properties. []

Q15: Is this compound safe for use in humans and animals?

A15: While generally considered safe for its intended uses at recommended dosages, this compound can cause adverse effects. In humans, potential side effects include gastrointestinal upset, neurological symptoms, and allergic reactions. [, , ] In veterinary medicine, dosage and administration routes need careful consideration to avoid toxicity. []

Q16: Are there any specific contraindications for the use of this compound?

A16: Yes, this compound is contraindicated in individuals with known hypersensitivity to the drug. It's also not recommended for patients with severe kidney or liver impairment, as it can exacerbate existing conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)